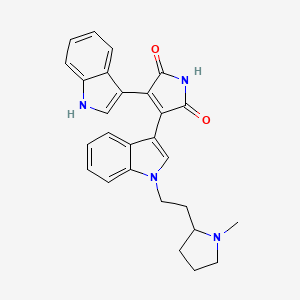

bisindolylmaleimide II

Description

Properties

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFDERUQORUFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314226 | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-45-1 | |

| Record name | Bisindolylmaleimide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bisindolylmaleimide II: A Technical Guide to its Mechanism of Action as a Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisindolylmaleimide II is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] This technical guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell signaling, pharmacology, and drug development.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of Protein Kinase C (PKC) isoforms.[1][2] Structurally similar to the non-specific kinase inhibitor staurosporine, this compound demonstrates a higher degree of selectivity for PKC.[3]

The core mechanism involves the binding of this compound to the ATP-binding pocket of the PKC catalytic domain.[4][5] This binding event physically occludes the active site, preventing the binding of ATP and the subsequent phosphorylation of PKC substrates. The inhibition is reversible and competitive with respect to ATP.[6]

While being a general inhibitor of PKC subtypes, this compound also exhibits activity against other kinases, albeit at higher concentrations.[3] Notably, it has been shown to inhibit Phosphoinositide-dependent kinase 1 (PDK1) and Protein Kinase A (PKA).[3] This cross-reactivity is an important consideration in experimental design and data interpretation.

Beyond its effects on protein kinases, this compound has also been identified as a potent noncompetitive antagonist of nicotinic acetylcholine receptors (nAChR), highlighting a secondary mechanism of action that may be relevant in specific cellular contexts.[1][2] The inhibitory actions of this compound on PKC and other signaling molecules can lead to downstream cellular effects, including the induction of apoptosis and antiproliferative effects.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its selectivity for various kinases have been quantified through the determination of half-maximal inhibitory concentrations (IC50). The following table summarizes key quantitative data from in vitro kinase assays.

| Kinase Target | IC50 (µM) | Notes |

| Protein Kinase C (PKC) | 0.01 | Potent inhibition.[1][2] |

| Phosphorylase Kinase | 0.75 | Moderate inhibition.[1][2] |

| Protein Kinase A (PKA) | 2 | Weaker inhibition.[1][2] |

| PDK1 | 14 | Weaker inhibition.[3] |

Experimental Protocols

In Vitro Protein Kinase C Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of this compound against a specific PKC isoform.

Materials:

-

Purified recombinant PKC isoenzyme

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors

-

96-well microtiter plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays

-

Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%). Prepare a master mix of the kinase reaction buffer containing the PKC enzyme, substrate, and co-factors (PS and DAG).

-

Assay Setup: To each well of a 96-well plate, add the desired concentration of this compound or vehicle control (DMSO).

-

Initiate Reaction: Add the kinase reaction master mix to each well to start the reaction.

-

ATP Addition: Initiate the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radiolabel in each spot using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PKC Inhibition

Caption: Signaling pathway illustrating the inhibition of Protein Kinase C (PKC) by this compound.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of this compound against Protein Kinase C.

References

- 1. selleckchem.com [selleckchem.com]

- 2. abcam.com [abcam.com]

- 3. Kinase Assay to Determine the IC50 Values [bio-protocol.org]

- 4. assayquant.com [assayquant.com]

- 5. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to Bisindolylmaleimide II as a Pan-Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bisindolylmaleimide II (BIM II), a potent inhibitor of the Protein Kinase C (PKC) family. It covers its mechanism of action, inhibitory profile, and the experimental methodologies used for its characterization, serving as a critical resource for its application in research and drug discovery.

Introduction to Protein Kinase C (PKC) and this compound

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial mediators in a multitude of signal transduction cascades, controlling cellular processes like proliferation, gene expression, and apoptosis.[1][2][3] The PKC family is categorized into three subfamilies based on their activation requirements:[3][4]

-

Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require diacylglycerol (DAG), phospholipids, and Ca2+ for activation.[3][4]

-

Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca2+-independent.[3][4]

-

Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which do not require DAG or Ca2+ for activation.[3][4]

This compound is a synthetic, potent, and cell-permeable small molecule recognized as a general inhibitor of PKC isotypes.[5][6] Structurally related to the natural product staurosporine, bisindolylmaleimides were developed to offer improved selectivity for PKC over other protein kinases.[5][7]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[8] It targets the catalytic domain of PKC, binding to the ATP-binding pocket.[9] This reversible binding prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues on substrate proteins, thereby effectively halting the downstream signaling cascade initiated by PKC activation. Its competitive nature with respect to ATP means that its inhibitory potency can be influenced by cellular ATP concentrations.[9]

Inhibitory Profile and Selectivity

This compound is a potent inhibitor of PKC, demonstrating activity in the low nanomolar range for the enzyme family. However, like many kinase inhibitors, it exhibits off-target effects, particularly at higher concentrations. Its selectivity profile is critical for interpreting experimental results.

The table below summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various kinases and receptors.

| Target Kinase / Receptor | IC50 Value (µM) | Citation(s) |

| Protein Kinase C (PKC) | 0.01 | [8] |

| Phosphorylase Kinase | 0.75 | [8] |

| Protein Kinase A (PKA) | 2.0 - 2.94 | [5][8] |

| 3-phosphoinositide dependent protein kinase-1 (PDK1) | 14 | [5] |

| Nicotinic Acetylcholine Receptor (nAChR) | 0.03 | [8] |

Note: At a concentration of 10 µM, this compound has been shown to inhibit 98% of PKCα kinase activity.[5]

PKC Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified, conventional PKC signaling pathway, highlighting the point of intervention for this compound. Activation typically begins with a cell surface receptor, leading to the production of second messengers that activate PKC, which then phosphorylates target substrates to elicit a cellular response.

Experimental Protocols: In Vitro Kinase Inhibition Assay

Determining the IC50 value of this compound against a specific PKC isozyme requires a robust in vitro kinase assay. The following is a generalized protocol based on common methodologies.[9][10]

Objective: To measure the concentration of this compound required to inhibit 50% of PKC activity.

Materials:

-

Recombinant human PKC isozyme (e.g., PKCα)

-

PKC substrate (e.g., synthetic peptide or protein like GST-MARCKS)[9][10]

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

-

Cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) lipid vesicles[10][11]

-

ATP solution (containing [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection)

-

Metal ions (e.g., MgCl₂, CaCl₂)[10]

-

Stop Solution (e.g., SDS-PAGE loading buffer or phosphoric acid for membrane-based assays)

-

96-well reaction plates

-

P81 phosphocellulose paper or materials for SDS-PAGE/Western Blot

Procedure:

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 1 nM to 100 µM). Include a DMSO-only control.

-

Reaction Mix Preparation: In each well of the 96-well plate, prepare a reaction mix containing the assay buffer, PKC enzyme, substrate, and cofactors (PS/DAG).

-

Inhibitor Addition: Add a fixed volume of the diluted this compound (or DMSO control) to the appropriate wells. Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Start the phosphorylation reaction by adding the ATP solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 15-30 minutes) during which the phosphorylation reaction proceeds linearly.[9][10]

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Detection and Quantification:

-

Radiometric Method: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity, corresponding to the phosphorylated substrate, using a scintillation counter.[10]

-

Antibody-based Method: Terminate the reaction with SDS-PAGE buffer, run the samples on a polyacrylamide gel, and transfer to a membrane. Detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.[9]

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC50 value.

The following diagram provides a high-level visual workflow for this experimental protocol.

References

- 1. bosterbio.com [bosterbio.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Protein kinase C - Wikipedia [en.wikipedia.org]

- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]

- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Bisindolylmaleimide II: A Technical Guide to its Biological Activity and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide II (BIM II) is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC)[1]. As a member of the bisindolylmaleimide class of compounds, which are structurally similar to staurosporine, BIM II has been instrumental as a chemical probe for elucidating the role of PKC in a multitude of cellular signaling pathways[2]. While renowned for its PKC inhibition, further studies have revealed a broader kinase inhibitory profile and engagement with other cellular targets, making a comprehensive understanding of its activity crucial for its application in research and drug development. This guide provides an in-depth overview of the biological activity, cellular targets, and associated experimental methodologies for this compound.

Biological Activity and Cellular Targets

This compound is a general inhibitor of all PKC subtypes[3][4]. Its primary mode of action is the competitive inhibition of ATP binding to the catalytic domain of PKC[5]. Beyond its well-documented effects on PKC, BIM II and its analogs have been shown to inhibit other protein kinases and interact with non-kinase proteins.

Primary Cellular Targets: Protein Kinase C (PKC)

PKC isoforms are key nodes in signal transduction, regulating a vast array of cellular processes including proliferation, differentiation, apoptosis, and inflammation. BIM II's potent inhibition of PKC makes it a valuable tool for studying these processes. For instance, at a concentration of 10 μM, BIM II inhibits 98% of PKCα kinase activity[2].

Other Kinase Targets

While highly potent against PKC, this compound and its related compounds are not entirely selective and have been shown to inhibit other kinases, often with lower potency. This off-target activity is an important consideration in experimental design. Known kinase targets for the bisindolylmaleimide class include:

-

p90 Ribosomal S6 Kinase (p90RSK): Bisindolylmaleimide inhibitors like GF109203X (Bisindolylmaleimide I) and Ro31-8220 have been demonstrated to inhibit p90RSK isoforms (RSK1, RSK2, and RSK3) in vitro and in intact cells[2][6].

-

Phosphoinositide-Dependent Kinase 1 (PDK1): BIM II inhibits PDK1, a crucial kinase in the insulin signaling pathway[2].

-

Protein Kinase A (PKA): BIM II is also known to inhibit PKA[1][2].

-

Phosphorylase Kinase: Inhibition of phosphorylase kinase has been reported[1].

-

Cyclin-Dependent Kinase 2 (CDK2): Proteomics approaches have identified CDK2 as a target of bisindolylmaleimide inhibitors[6].

-

Ste20-related kinase: This kinase has also been identified as a cellular target[6].

Non-Kinase Cellular Targets

Recent proteomic studies have expanded the known target landscape of bisindolylmaleimides beyond the kinome. These non-kinase targets include:

-

Adenosine Kinase: Identified as a novel target through affinity chromatography[6].

-

Quinone Reductase Type 2: Another novel target identified using a proteomics approach[6].

-

Nicotinic Acetylcholine Receptors (nAChR): BIM II acts as a potent noncompetitive antagonist of nAChRs[1].

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its analogs against a range of kinases has been quantified through IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target Kinase | Compound | IC50 (nM) | Ki (nM) | ATP Concentration | Notes |

| Protein Kinase C (PKC) | This compound | 10[1] | - | Not Specified | General PKC inhibition. |

| PKCα | GF109203X | 8[2][6] | - | 50 µM[2][6] | GF109203X is Bisindolylmaleimide I. |

| PKCα | GF109203X | 310[2][6] | - | 5 mM[2][6] | Potency is reduced at physiological ATP concentrations. |

| PKCε | GF109203X | 12[2][6] | - | 50 µM[2][6] | |

| PKCε | GF109203X | 170[2][6] | - | 5 mM[2][6] | |

| p90RSK1 | GF109203X | 610[2][6] | - | 50 µM[2][6] | |

| p90RSK2 | GF109203X | 310[2][6] | - | 50 µM[2][6] | |

| p90RSK2 | GF109203X | 7400[2][6] | - | 5 mM[2][6] | |

| p90RSK3 | GF109203X | 120[2][6] | - | 50 µM[2][6] | |

| PDK1 | This compound | 14,000[2] | - | Not Specified | |

| PKA | This compound | 2,940[2] | - | Not Specified | |

| PKA | This compound | 2,000[1] | - | Not Specified | |

| Phosphorylase Kinase | This compound | 750[1] | - | Not Specified | |

| Protein Kinase C (PKC) | GF 109203X | - | 14[5] | Not Specified | Competitive inhibitor with respect to ATP. |

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound, primarily through its inhibition of PKC, can modulate several critical signaling pathways.

Caption: PKC Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Identification of Cellular Targets

A common and powerful method to identify the cellular targets of a small molecule inhibitor like this compound is affinity chromatography coupled with mass spectrometry.

Caption: Workflow for identifying cellular targets using affinity chromatography.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.

1. Materials:

- Recombinant human protein kinase (e.g., PKCα, p90RSK2)

- Protein kinase-specific substrate (e.g., MARCKS for PKC)

- This compound stock solution (in DMSO)

- Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

- ATP solution (prepare dilutions to achieve desired final concentrations, e.g., 50 µM and 5 mM)

- For PKC assays: Phosphatidylserine, diacylglycerol, and CaCl2

- 96-well assay plates

- SDS-PAGE sample buffer

- Phospho-specific antibody for the substrate

- Western blotting reagents and equipment

2. Procedure:

- Prepare a serial dilution of this compound in kinase assay buffer.

- In a 96-well plate, add the following to each well:

- Recombinant protein kinase (e.g., 0.1 U/mL)

- Protein kinase substrate (e.g., 2 µM)

- Varying concentrations of this compound or DMSO (vehicle control)

- For PKC assays, supplement the reaction mixture with phosphatidylserine (50 µg/mL), diacylglycerol (5 µg/mL), and CaCl2 (100 µM).

- Pre-incubate the plate on ice.

- Initiate the phosphorylation reaction by adding the ATP solution to a final concentration of 50 µM or 5 mM.

- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

- Stop the reaction by adding SDS-PAGE sample buffer.

- Boil the samples and resolve the proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate to detect the extent of phosphorylation.

- Quantify the band intensities and calculate the IC50 value for this compound.

Affinity Chromatography for Target Identification

This protocol outlines the steps for identifying cellular proteins that bind to this compound.

1. Materials:

- Bisindolylmaleimide analog suitable for immobilization (e.g., containing a reactive group)

- NHS-activated sepharose beads or similar affinity matrix

- Cell line of interest

- Lysis buffer (e.g., 20 mM HEPES-NaOH pH 7.9, 100 mM KCl, 1 mM MgCl2, 0.2 mM CaCl2, 0.2 mM EDTA, 10% glycerol, 0.1% NP-40, 1 mM DTT, protease and phosphatase inhibitors)

- Wash buffer (lysis buffer with potentially higher salt concentration)

- Elution buffer (e.g., lysis buffer containing a high concentration of free this compound or a denaturing buffer like SDS-PAGE sample buffer)

- SDS-PAGE and silver staining or Coomassie blue staining reagents

- Mass spectrometry facility

2. Procedure:

- Immobilization of the Ligand: Covalently couple the this compound analog to the affinity matrix according to the manufacturer's instructions.

- Preparation of Cell Lysate:

- Culture and harvest cells.

- Lyse the cells in lysis buffer on ice.

- Clarify the lysate by centrifugation to remove cellular debris.

- Determine the protein concentration of the lysate.

- Affinity Purification:

- Equilibrate the immobilized affinity resin with lysis buffer.

- Incubate the cell lysate with the resin for several hours at 4°C with gentle rotation.

- As a negative control, incubate lysate with an unconjugated resin or a resin with an inactive analog.

- Washing:

- Collect the resin by centrifugation and discard the supernatant.

- Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

- Elution:

- Elute the specifically bound proteins from the resin using the elution buffer.

- Analysis:

- Resolve the eluted proteins by 1D or 2D SDS-PAGE.

- Visualize the proteins by silver staining or Coomassie blue staining.

- Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control.

- Identify the proteins by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS) and database searching.

- Validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance, or direct enzyme assays.

Conclusion

This compound is a powerful pharmacological tool for the investigation of cellular signaling pathways, primarily through its potent inhibition of Protein Kinase C. However, its activity against other kinases and cellular targets necessitates careful experimental design and interpretation of results. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize this compound in their studies. A thorough understanding of its target profile and the application of robust experimental methodologies are paramount to advancing our knowledge of the complex signaling networks it perturbs.

References

- 1. This compound, PKC inhibitor (CAS 137592-45-1) | Abcam [abcam.com]

- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Kinase Selectivity Profile of Bisindolylmaleimide II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide II (BIM II) is a synthetic organic compound that has garnered significant attention in cellular biology and drug discovery as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC).[1] Structurally related to staurosporine, BIM II and its analogs have been instrumental in dissecting the complex roles of PKC isoforms in a myriad of signal transduction pathways.[2] However, like many kinase inhibitors, the utility and interpretation of experimental results using this compound are critically dependent on a thorough understanding of its kinase selectivity profile. This technical guide provides an in-depth analysis of the kinase selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways.

Kinase Inhibition Profile of this compound

This compound is a potent inhibitor of all Protein Kinase C (PKC) subtypes.[2][3] Its primary mechanism of action is through competitive inhibition at the ATP-binding site of the kinase domain.[1] While it is widely used as a PKC inhibitor, it is crucial to recognize that this compound is not entirely selective and exhibits inhibitory activity against a range of other kinases. This "off-target" activity is a critical consideration in experimental design and data interpretation.

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound and its close analog, bisindolylmaleimide I (GF 109203X), against a panel of kinases. It is important to note that IC50 values are highly dependent on the experimental conditions, particularly the concentration of ATP used in the assay.

Table 1: IC50 Values for this compound against various kinases

| Kinase Target | IC50 (µM) | Experimental Conditions | Reference |

| Protein Kinase C (PKC) | 0.01 | --- | [1][4] |

| Protein Kinase A (PKA) | 2.0 - 2.94 | --- | [1][2] |

| Phosphorylase Kinase (PK) | 0.75 | --- | [1][4] |

| PDK1 | 14 | --- | [2] |

Table 2: IC50 Values for Bisindolylmaleimide I (GF 109203X) against PKC and RSK isoforms at different ATP concentrations

| Kinase Target | IC50 at 50 µM ATP (nM) | IC50 at 5 mM ATP (nM) | Reference |

| PKCα | 8 | 310 | [5][6] |

| PKCε | 12 | 170 | [5][6] |

| RSK1 | 610 | Not Reported | [5][6] |

| RSK2 | 310 | 7400 | [5][6] |

| RSK3 | 120 | Not Reported | [5][6] |

Note: Bisindolylmaleimide I (GF 109203X) is a closely related analog of this compound and is often used in studies of PKC inhibition. The data highlights the significant impact of ATP concentration on inhibitor potency.

Experimental Protocols

A detailed understanding of the methodologies used to determine kinase inhibition is essential for the critical evaluation of selectivity data. Below is a generalized protocol for an in vitro kinase assay, based on commonly cited methodologies.

In Vitro Kinase Inhibition Assay

This protocol outlines the steps to measure the inhibitory activity of this compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., PKCα, PKA)

-

Kinase-specific substrate (e.g., GST-MARCKS for PKC, a synthetic peptide for PKA)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphatidylserine and diacylglycerol (for PKC activation)

-

96-well microtiter plates

-

Phosphocellulose paper or filter plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microtiter plate, prepare a reaction mix containing the kinase assay buffer, the specific kinase, and its substrate. For PKC assays, include phosphatidylserine and diacylglycerol as co-factors.

-

Add Inhibitor: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate Kinase Reaction: Start the reaction by adding a solution of ATP mixed with [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be carefully chosen and reported (e.g., 50 µM or physiological 5 mM).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or use a filter plate to capture the phosphorylated substrate.

-

Washing: Wash the phosphocellulose paper or filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Affected Signaling Pathways

The inhibition of PKC and other kinases by this compound has significant downstream consequences on various signaling pathways that regulate cell proliferation, survival, and metabolism.

Protein Kinase C (PKC) Signaling

PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and calcium. Once active, they phosphorylate a wide array of substrate proteins, influencing numerous cellular processes. By inhibiting PKC, this compound can block these downstream events.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. While this compound is not a direct inhibitor of PI3K or Akt, its effects on PKC can indirectly influence this pathway. Some PKC isoforms can modulate the activity of components within the PI3K/Akt cascade.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that controls cell growth, differentiation, and survival. Bisindolylmaleimides have been shown to inhibit the activation of the ERK MAP kinase.[6] This inhibition can occur upstream of Ras activation by preventing the association of the tyrosine phosphatase Shp2 with adaptor proteins like Frs2 and Gab1.

Conclusion

This compound is a powerful research tool for studying PKC-mediated cellular processes. However, its utility is predicated on a clear understanding of its kinase selectivity. While it is a potent inhibitor of PKC, it also demonstrates activity against other kinases, including PKA, PDK1, and Phosphorylase Kinase. This lack of absolute specificity necessitates careful experimental design, including the use of appropriate controls and, where possible, complementary approaches to validate findings. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers employing this compound, enabling more accurate interpretation of experimental outcomes and fostering a deeper understanding of the complex signaling networks it perturbs. Future studies employing large-scale kinase panels will be invaluable in further refining the selectivity profile of this important chemical probe.

References

- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro kinase assay [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Bisindolylmaleimide I suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisindolylmaleimide II: A Technical Guide to its Role in Inhibiting Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide II (BIM II) is a potent, ATP-competitive inhibitor of protein kinase C (PKC) and other key kinases involved in cellular signal transduction. This technical guide provides an in-depth analysis of BIM II's mechanism of action, its inhibitory effects on various signaling pathways, and detailed protocols for its application in research settings. The information presented herein is intended to support researchers, scientists, and drug development professionals in utilizing BIM II as a tool to investigate cellular signaling and explore its therapeutic potential.

Introduction

The bisindolylmaleimide family of compounds, structurally related to staurosporine, has been extensively studied for its protein kinase inhibitory properties.[1][2] this compound, in particular, has emerged as a valuable chemical probe for dissecting the roles of specific kinases in complex signaling networks. While it is a general inhibitor of PKC isoforms, it also demonstrates activity against other crucial kinases, including Glycogen Synthase Kinase-3 (GSK-3), p90 Ribosomal S6 Kinase (p90RSK), and 3-Phosphoinositide-Dependent protein Kinase 1 (PDK1).[2][3][4] This promiscuity, when well-characterized, allows for the investigation of multiple signaling cascades. This guide will delve into the quantitative aspects of BIM II's inhibitory profile, provide detailed experimental methodologies, and visualize the affected signaling pathways.

Quantitative Inhibitory Profile of this compound and Analogs

The efficacy of bisindolylmaleimides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the reported IC50 values for this compound and its commonly used analogs, GF 109203X (Bisindolylmaleimide I) and Ro 31-8220 (Bisindolylmaleimide IX), against a panel of protein kinases.[4][5]

Table 1: In Vitro Inhibitory Activity (IC50) of this compound

| Target Kinase | IC50 (µM) | Notes |

| Protein Kinase C (PKC) | 0.01 | Potent, selective ATP-competitive inhibitor. |

| Phosphorylase Kinase | 0.75 | |

| Protein Kinase A (PKA) | 2.0 - 2.94 | [2] |

| PDK1 | 14 | [2] |

Table 2: In Vitro Inhibitory Activity (IC50) of Bisindolylmaleimide Analogs (GF 109203X and Ro 31-8220)

| Target Kinase | GF 109203X IC50 (nM) | Ro 31-8220 IC50 (nM) | ATP Concentration |

| p90RSK Isoforms | 50 µM [4] | ||

| RSK1 | 610 | 200 | |

| RSK2 | 310 | 36 | |

| RSK3 | 120 | 5 | |

| PKC Isoforms | 50 µM [4] | ||

| PKCα | 8 | 4 | |

| PKCε | 12 | 8 | |

| Kinase Activity at Physiological ATP | 5 mM [4] | ||

| RSK2 | 7400 | 930 | |

| PKCα | 310 | 150 | |

| PKCε | 170 | 140 | |

| Glycogen Synthase Kinase-3 (GSK-3) | |||

| GSK-3 (in cell lysates) | 360 | 6.8 | [5] |

| GSK-3 (immunoprecipitated) | 170 | 2.8 | [5] |

Key Signal Transduction Pathways Inhibited by this compound

This compound and its analogs impact several critical signaling pathways by targeting key kinases. Understanding these pathways is crucial for interpreting experimental results and elucidating the compound's biological effects.

Protein Kinase C (PKC) Pathway

The primary target of bisindolylmaleimides is the PKC family of serine/threonine kinases.[6] PKC isoforms are central regulators of numerous cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. They are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium.

Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.

MAPK/Erk Pathway via p90RSK Inhibition

While not a direct inhibitor of the core MAPK cascade components (Ras, Raf, MEK, Erk), bisindolylmaleimides can attenuate downstream signaling by inhibiting p90 Ribosomal S6 Kinase (p90RSK).[4][7] p90RSK is directly phosphorylated and activated by Erk and subsequently phosphorylates numerous substrates, including transcription factors and other kinases.

Caption: Bisindolylmaleimides inhibit the MAPK/Erk pathway by targeting the downstream kinase p90RSK.

Wnt/β-catenin Pathway via GSK-3 Inhibition

Bisindolylmaleimides are potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[3][8] In the canonical Wnt signaling pathway, GSK-3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by bisindolylmaleimides leads to the stabilization and nuclear accumulation of β-catenin, followed by the transcription of Wnt target genes.

Caption: this compound activates Wnt signaling by inhibiting the key enzyme GSK-3.

Experimental Protocols

The following protocols are generalized methodologies for assessing the inhibitory activity of this compound. Specific details may need to be optimized for different cell types or kinase isoforms.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against a purified kinase in vitro.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Kinase Assay Buffer: A typical buffer may contain Tris-HCl (pH 7.5), MgCl2, DTT, and other components as required for the specific kinase. For PKC assays, include phosphatidylserine, diacylglycerol, and CaCl2.[7]

-

Kinase: Use a purified, active form of the kinase of interest.

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., GST-MARCKS for PKC, GST-NHE1 for p90RSK).[7]

-

ATP: Use either radiolabeled [γ-32P]ATP for autoradiographic detection or non-radiolabeled ATP for antibody-based or luminescence detection methods. The concentration of ATP should be close to the Km of the kinase for competitive inhibition studies.

-

This compound: Prepare a stock solution in DMSO and perform serial dilutions in the kinase assay buffer to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a microtiter plate, add the kinase, substrate, and varying concentrations of this compound to each well.[7] Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.[7]

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction. This can be achieved by adding SDS-PAGE sample buffer for subsequent Western blotting, or by spotting the reaction mixture onto a phosphocellulose membrane and washing away unincorporated ATP for radiometric assays.

-

-

Detection and Analysis:

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by scintillation counting. For antibody-based methods, use a phospho-specific antibody followed by a secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence or a fluorophore).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Inhibition Assay

This protocol outlines a general method to assess the effect of this compound on a specific signaling pathway within intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

The following day, pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).[7]

-

Stimulate the cells with an appropriate agonist to activate the signaling pathway of interest (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC, a growth factor to activate the MAPK pathway).[9] For pathways that are constitutively active in the chosen cell line, this step may not be necessary.

-

-

Cell Lysis:

-

After the stimulation period, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Analysis by Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target of the kinase of interest (e.g., phospho-MARCKS for PKC, phospho-eEF2K for p90RSK, or active β-catenin for GSK-3).

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein to normalize for loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of protein phosphorylation as a ratio of the phosphorylated protein to the total protein.

-

Determine the inhibitory effect of this compound by comparing the phosphorylation levels in treated cells to the vehicle-treated control.

-

Conclusion

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Macrocyclic bisindolylmaleimides as inhibitors of protein kinase C and glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

A Technical Guide to Bisindolylmaleimide Compounds: Natural Sources, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide compounds represent a pivotal class of bioactive molecules, renowned for their potent and often selective inhibition of various protein kinases. These compounds, characterized by a central maleimide ring flanked by two indole moieties, have garnered significant attention in drug discovery and development, particularly in the field of oncology. Their mechanism of action frequently involves competitive inhibition at the ATP-binding site of kinases, thereby modulating critical cellular signaling pathways. This technical guide provides an in-depth exploration of the natural sources of bisindolylmaleimides and their analogs, detailed experimental protocols for their study, and a comprehensive overview of the key signaling pathways they influence.

Natural Sources of Bisindolylmaleimide Compounds

The discovery of bisindolylmaleimide compounds is rooted in the exploration of natural products from various microorganisms. These natural analogs have served as the foundation for the development of numerous synthetic derivatives with improved therapeutic properties.

Staurosporine and Analogs

Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus in 1977, was the first identified member of the indolocarbazole alkaloid family, to which bisindolylmaleimides are biosynthetically related.[1] While technically an indolocarbazole, its potent, broad-spectrum kinase inhibitory activity paved the way for the investigation of related bisindolylmaleimides. Staurosporine is a potent inhibitor of protein kinase C (PKC) and is widely used as a research tool to induce apoptosis.[2] Numerous analogs of staurosporine have been isolated from various Streptomyces species.[3][4]

Rebeccamycin and Analogs

Rebeccamycin is a chlorinated indolocarbazole antibiotic produced by the actinomycete Saccharothrix aerocolonigenes.[5][6] It exhibits antitumor activity by targeting DNA topoisomerase I.[7] Analogs of rebeccamycin, such as those with altered halogenation patterns, have been generated through biosynthetic approaches, for instance, by supplementing the culture medium with bromide salts to produce bromorebeccamycin.[8][9]

Jadomycin and Analogs

The jadomycins are a family of angucycline antibiotics produced by Streptomyces venezuelae ISP5230 under specific culture conditions, such as heat shock or exposure to ethanol.[10] A unique feature of jadomycin biosynthesis is the incorporation of an amino acid into its structure, leading to a diverse array of natural analogs when different amino acids are supplied in the fermentation medium.[11] Jadomycin B and its analogs have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

Arcyriarubins and Arcyriaflavins

The slime mold Arcyria denudata is a source of bisindolylmaleimide pigments known as arcyriarubins and arcyriaflavins.[13] Arcyriarubin A is a notable example of a naturally occurring bisindolylmaleimide.[12] These compounds also exhibit kinase inhibitory activity.

Marine Sources

Marine organisms are a rich and diverse source of novel bioactive compounds, including kinase inhibitors.[9][14] Various marine-derived natural products have been identified as potent inhibitors of protein kinases, and the bisindolylmaleimide scaffold is a recurring motif in these discoveries.[14]

Quantitative Data on Biological Activity

The biological activity of bisindolylmaleimide compounds is most commonly quantified by their half-maximal inhibitory concentration (IC50) against specific protein kinases or their minimum inhibitory concentration (MIC) against microbial strains.

Table 1: Protein Kinase C (PKC) Inhibition by Bisindolylmaleimide Analogs

| Compound | PKC Isoform | IC50 (nM) | ATP Concentration | Reference(s) |

| GF109203X (Bisindolylmaleimide I) | PKCα | 20 | 50 µM | [4][8] |

| PKCβI | 17 | 50 µM | [4][8] | |

| PKCβII | 16 | 50 µM | [4][8] | |

| PKCγ | 20 | 50 µM | [4][8] | |

| PKCα | 310 | 5 mM | [13] | |

| PKCε | 170 | 5 mM | [13] | |

| Ro-31-8220 (Bisindolylmaleimide IX) | PKCα | 5 | Not Specified | [15] |

| PKCβI | 24 | Not Specified | [15] | |

| PKCβII | 14 | Not Specified | [15] | |

| PKCγ | 27 | Not Specified | [15] | |

| PKCε | 24 | Not Specified | [15] | |

| PKCα | 150 | 5 mM | [13] | |

| PKCε | 140 | 5 mM | [13] | |

| Enzastaurin (LY317615) | PKCβ | ~6 | Not Specified | [16] |

| PKCβII | 6 | Not Specified | [17] | |

| PKCα | 39 | Not Specified | [17] | |

| PKCγ | 83 | Not Specified | [17] | |

| PKCε | 110 | Not Specified | [17] | |

| Ruboxistaurin (LY333531) | PKCβ1 | 4.7 | Not Specified | [18] |

| PKCβ2 | Not Specified | Not Specified | [18] |

Table 2: Antibacterial Activity of Jadomycin Analogs

| Jadomycin Analog | S. aureus C623 (MRSA) MIC (µg/mL) | S. aureus 305 MIC (µg/mL) | S. epidermidis C960 MIC (µg/mL) | Reference(s) |

| Jadomycin B | 8 | 4 | 0.5 | |

| Jadomycin L | 8 | 8 | 0.5 | |

| Jadomycin F | 8 | 4 | 0.5 | |

| Jadomycin DM | 16 | 32 | 2 |

Experimental Protocols

This section provides detailed methodologies for the isolation of a natural bisindolylmaleimide, the synthesis of an analog, and key biological assays.

Isolation of Staurosporine from Streptomyces hygroscopicus

This protocol is adapted from established fermentation and purification procedures.[2][19]

-

Fermentation: A cryopreserved culture of Streptomyces hygroscopicus strain C39280-450-9 (ATCC 53730) is used to inoculate a vegetative medium (e.g., containing glucose, peptone, fishmeal extract, and yeast extract). The vegetative culture is incubated at 28°C for 72 hours with shaking. This culture is then used to inoculate a production medium (e.g., containing glucose and soy flour). The production culture is incubated at 28°C for 6 days with shaking.

-

Extraction: The whole fermentation broth (10 L) is filtered using a filter aid (e.g., Dicalite). The mycelial cake is stirred with tetrahydrofuran (THF, 2 L) for one hour, filtered, and rinsed with acetone (1 L). The combined filtrate is concentrated under reduced pressure to an aqueous layer.

-

Purification: The aqueous layer is extracted with an organic solvent such as chloroform. The crude extract is then subjected to chromatographic purification. This can involve vacuum liquid chromatography on silica gel, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure staurosporine.

Synthesis of Enzastaurin

The synthesis of Enzastaurin, a clinically evaluated bisindolylmaleimide, involves a multi-step process. The following is a generalized procedure based on published synthetic routes.[16][17]

-

Preparation of Indole Precursors: The synthesis begins with the preparation of two functionalized indole intermediates. One indole is N-methylated, while the other is functionalized with a protected piperidine moiety.

-

Maleimide Ring Formation: The two indole precursors are coupled to form the central maleimide ring. This can be achieved through various methods, such as the reaction of an indole-3-glyoxylyl chloride with an indole-3-acetic acid derivative.

-

Final Assembly and Deprotection: The final steps involve the attachment of the pyridinylmethyl group to the piperidine nitrogen and any necessary deprotection steps to yield Enzastaurin.

Protein Kinase C (PKC) Inhibition Assay

This protocol describes a common method for assessing PKC inhibition using a radioactive phosphate transfer assay.[4]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 µM CaCl₂, 31 µM phosphatidylserine, 0.5 µM 1,2-sn-dioleylglycerol, and a lysine-rich histone as the substrate.

-

Inhibitor Addition: Add the bisindolylmaleimide compound at various concentrations to the reaction mixture.

-

Enzyme and ATP Addition: Initiate the reaction by adding purified PKC enzyme and [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

-

Reaction Termination and Precipitation: Stop the reaction by adding trichloroacetic acid. The precipitated protein (phosphorylated histone) is collected by centrifugation.

-

Quantification: The amount of ³²P incorporated into the histone is quantified by scintillation counting. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

STAT3 Inhibition Assay (Dual-Luciferase Reporter Assay)

This protocol outlines a cell-based assay to measure the inhibition of STAT3 transcriptional activity.

-

Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Cell Plating and Treatment: Transfected cells are plated in a 96-well plate. After overnight incubation, the cells are treated with the bisindolylmaleimide compound at various concentrations, followed by stimulation with a STAT3 activator, such as Interleukin-6 (IL-6).

-

Cell Lysis and Luciferase Measurement: After the treatment period, the cells are lysed, and the luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The STAT3-dependent luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Visualizations

Bisindolylmaleimide compounds primarily exert their effects by inhibiting protein kinases involved in crucial signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical PKC and STAT3 signaling pathways.

Protein Kinase C (PKC) Signaling Pathway

The PKC signaling pathway is activated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms.[3][15]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade initiated by cytokines and growth factors. Upon ligand binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression.

Conclusion

Bisindolylmaleimide compounds, originating from diverse natural sources, continue to be a fertile ground for the discovery and development of novel therapeutics. Their potent kinase inhibitory activities, particularly against PKC and STAT3, underscore their relevance in oncology and other disease areas. The synthetic accessibility of this scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these remarkable compounds. Further exploration into novel natural sources and the development of next-generation analogs will undoubtedly continue to shape the future of targeted therapies.

References

- 1. A High-Yield Streptomyces TX-TL Toolkit for Synthetic Biology and Natural Product Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase C: The “Masters” of Calcium and Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor (9 S)-9-[(Dimethylamino)methyl]-6,7,10,11-tetrahydro-9 H,18 H-5,21:12,17-dimethenodibenzo[ e,k]pyrrolo[3,4- h][1,4,13]oxadiazacyclohexadecine-18,20(19 H)-dione, Ruboxistaurin (LY333531) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0444503A2 - Staurosporine fermentation process - Google Patents [patents.google.com]

- 11. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US4973552A - Staurosporine fermentation process - Google Patents [patents.google.com]

- 16. Reactome | PRKCB (Protein kinase C beta, PKC-beta) binds diacylglycerol and phosphatidylserine [reactome.org]

- 17. researchgate.net [researchgate.net]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bisindolylmaleimides in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of targeted therapeutics, bisindolylmaleimide derivatives have emerged as a cornerstone of kinase inhibitor development. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive review of the synthesis, biological activity, and clinical applications of this critical class of compounds. With a focus on their potent inhibition of key signaling pathways, this document provides the detailed data and methodologies necessary to advance further research and development in this promising field.

Bisindolylmaleimides are a class of organic compounds, many of which are derived from natural sources, that have garnered significant attention for their profound biological activities.[1][2] Primarily recognized as potent protein kinase inhibitors, these derivatives have been instrumental in elucidating the roles of various kinases in cellular signaling and have shown significant promise in the treatment of a range of diseases, most notably cancer.[1][2][3] Clinical examples such as Enzastaurin and Ruboxistaurin underscore the therapeutic potential of this pharmacophore.[1][2]

Core Biological Targets and Quantitative Inhibitory Activity

The primary mechanism of action for many bisindolylmaleimide derivatives is the competitive inhibition of the ATP-binding site of protein kinases, leading to the modulation of critical signaling cascades.[4] The two most extensively studied targets for this class of compounds are Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).[3][5][6]

Protein Kinase C (PKC) Inhibition

PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[7] Dysregulation of PKC signaling is implicated in numerous diseases, particularly cancer. Bisindolylmaleimides have been shown to be potent inhibitors of various PKC isoforms.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and inflammation.[8][9] Its role in the Wnt/β-catenin signaling pathway makes it a critical target in cancer therapy.[9] Several bisindolylmaleimide derivatives have demonstrated significant inhibitory activity against GSK-3.

The following tables summarize the in vitro inhibitory activities of key bisindolylmaleimide derivatives against their primary kinase targets.

| Compound Name | Alternative Names | Target Kinase | IC50 (nM) | Reference |

| Bisindolylmaleimide I | GF109203X, Go 6850 | PKCα | 20 | [5][6] |

| PKCβI | 17 | [5][6] | ||

| PKCβII | 16 | [5][6] | ||

| PKCγ | 20 | [5][6] | ||

| PKCδ | 210 | [10] | ||

| PKCε | 132 | [10] | ||

| PKCζ | 5800 | [10] | ||

| GSK-3β | 38 (in Sf21 cells) | [11] | ||

| Bisindolylmaleimide IX | Ro 31-8220 | PKCα | 5 | [11] |

| PKCβI | 24 | [11] | ||

| PKCβII | 14 | [11] | ||

| PKCγ | 27 | [11] | ||

| PKCε | 24 | [11] | ||

| GSK-3β | 38 (in Sf21 cells) | [11] | ||

| Enzastaurin | LY317615 | PKCβ | 6 | [12][13] |

| PKCα | 36-120 | [12] | ||

| PKCγ | 36-120 | [12] | ||

| PKCε | 36-120 | [12] | ||

| Ruboxistaurin | LY333531 | PKCβI | 4.7 | [2][4][14] |

| PKCβII | 5.9 | [2][4][14] | ||

| PKCα | 360 | [2][4] | ||

| PKCγ | 300 | [2][4] | ||

| PKCδ | 250 | [2][4] | ||

| PKCη | 52 | [2][4] | ||

| PKCζ | >100,000 | [2][4] |

Key Signaling Pathways Modulated by Bisindolylmaleimide Derivatives

The therapeutic effects of bisindolylmaleimide derivatives are a direct consequence of their ability to modulate key signaling pathways that are often dysregulated in disease.

Protein Kinase C (PKC) Signaling Pathway

The PKC signaling pathway is activated by diacylglycerol (DAG) and, for conventional isoforms, calcium.[7] Activated PKC phosphorylates a multitude of downstream substrates, influencing a wide range of cellular functions. Bisindolylmaleimides, by inhibiting PKC, can block these downstream events.

Wnt/β-Catenin Signaling Pathway and GSK-3 Inhibition

In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin, a process mediated by a destruction complex that includes GSK-3.[15][16] Inhibition of GSK-3 by bisindolylmaleimides prevents β-catenin degradation, leading to its accumulation and translocation to the nucleus, where it can modulate gene transcription.[15]

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. The following sections provide detailed methodologies for key assays used to characterize bisindolylmaleimide derivatives.

Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PKC isoforms using a radioactive filter plate assay.

Materials:

-

Recombinant human PKC isoforms (e.g., PKCα, PKCβII, PKCε, PKCγ)

-

Myelin basic protein (substrate)

-

[γ-³³P]ATP

-

Assay buffer (e.g., 90 mM HEPES, pH 7.5, 5 mM MgCl₂, 100 µM CaCl₂)

-

Phosphatidylserine and diacylglycerol (co-factors)

-

Test compounds (bisindolylmaleimide derivatives) dissolved in DMSO

-

96-well polystyrene plates and filter plates

-

10% Phosphoric acid (stop solution)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well polystyrene plate, prepare the reaction mixture (final volume 100 µL) containing assay buffer, co-factors, myelin basic protein, and ATP (including [γ-³³P]ATP).

-

Add the serially diluted test compounds to the appropriate wells. Include control wells with DMSO only (no inhibitor).

-

Initiate the reaction by adding the respective recombinant human PKC enzyme to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10% phosphoric acid.

-

Transfer the reaction mixtures to a filter plate.

-

Wash the filter plate extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Add scintillation cocktail to the wells of the dried filter plate.

-

Measure the amount of ³³P incorporated into the substrate using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Protocol 2: In Vitro Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of compounds against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compounds (bisindolylmaleimide derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well white-walled microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound or DMSO (for control wells).

-

Add the GSK-3β enzyme to each well.

-

Add the substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[17]

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (bisindolylmaleimide derivatives)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include untreated and vehicle (DMSO) control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][18]

Experimental Workflow for Drug Discovery and Evaluation

The discovery and preclinical evaluation of bisindolylmaleimide derivatives typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Conclusion

Bisindolylmaleimide derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. Their ability to selectively target key nodes in cellular signaling pathways, such as PKC and GSK-3, has established them as invaluable tools in medicinal chemistry and drug discovery. The detailed quantitative data, experimental protocols, and pathway analyses provided in this guide are intended to empower researchers to build upon the extensive body of work in this field and to accelerate the development of novel and effective therapies. The continued exploration and optimization of the bisindolylmaleimide scaffold promise to yield next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GF 109203X | Protein Kinase C | Tocris Bioscience [tocris.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The Protein Kinase C Inhibitor Enzastaurin Exhibits Antitumor Activity against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bisindolylmaleimide II in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide II is a potent inhibitor of Protein Kinase C (PKC) and other kinases, making it a valuable tool in signal transduction research and drug discovery. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain.[1] Understanding its inhibitory profile and having a robust protocol for its use in in vitro kinase assays is crucial for accurate and reproducible results. These application notes provide detailed protocols and supporting data for the use of this compound in in vitro kinase assays, primarily focusing on its effects on Protein Kinase C (PKC).

Data Presentation

The inhibitory activity of bisindolylmaleimide and its analogs is dependent on the specific kinase and the concentration of ATP in the assay. The following table summarizes the IC50 values for related bisindolylmaleimide compounds against various kinases at different ATP concentrations.

| Compound | Kinase Target | IC50 (nM) at 50 µM ATP | IC50 (nM) at 5 mM ATP |

| GF109203X | PKCα | 8 | 310 |

| PKCε | 12 | 170 | |

| RSK1 | 610 | - | |

| RSK2 | 310 | 7400 | |

| RSK3 | 120 | - | |

| Ro31-8220 | PKCα | 4 | 150 |

| PKCε | 8 | 140 | |

| RSK1 | 200 | - | |

| RSK2 | 36 | 930 | |

| RSK3 | 5 | - | |

| Bisindolylmaleimide I | GSK-3 (in cell lysates) | 360 | - |

| Bisindolylmaleimide IX | GSK-3 (in cell lysates) | 6.8 | - |

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

This section provides a detailed protocol for a radiometric in vitro Protein Kinase C (PKC) assay using [γ-³²P]ATP to measure the inhibitory effect of this compound.

Materials and Reagents

-

Enzyme: Recombinant active Protein Kinase C (PKC) isoform (e.g., PKCα, PKCβ, or PKCγ).

-

Substrate: A specific PKC substrate peptide such as QKRPSQRSKYL or CREBtide (KRREILSRRPSYR).[4][5]

-

Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.

-

Radioisotope: [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

Kinase Assay Buffer (1X): 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

-

Lipid Activator: A mixture of phosphatidylserine (PS) and diacylglycerol (DAG). Prepare a 10X stock of 1 mg/mL PS and 0.2 mg/mL DAG in a buffer containing 10 mM HEPES pH 7.4 and 0.3% Triton X-100.[6] Sonicate on ice before use.[4]

-

ATP Solution: 10 mM cold ATP stock solution.

-

Stop Solution: 75 mM phosphoric acid.

-

P81 Phosphocellulose Paper: Cut into squares.

-

Scintillation Fluid.

-

Microcentrifuge tubes.

-

Incubator or water bath at 30°C.

-

Scintillation counter.

Experimental Procedure

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice. The volumes can be scaled as needed.

| Component | Volume | Final Concentration |

| Kinase Assay Buffer (1X) | Variable | - |

| Substrate Peptide (1 mg/mL stock) | 5 µL | 100 µg/mL |

| Lipid Activator (10X stock) | 2.5 µL | 1X |

| This compound (or vehicle control) | 2.5 µL | Desired concentration |

| Recombinant PKC Enzyme (e.g., 25-100 ng) | 5 µL | Variable |

| Total Volume before ATP | 20 µL |

-

Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate Kinase Reaction: Prepare the ATP reaction mix by diluting [γ-³²P]ATP with cold ATP in the kinase assay buffer to a final concentration of 100 µM. To start the kinase reaction, add 5 µL of the ATP reaction mix to each tube.[4]

-

Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.[4]

-

Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.[4]

-

Washing:

-

Quantification:

-

Place the dried P81 paper into a scintillation vial.

-

Add 5 mL of scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the counts from a "no enzyme" control to determine the background.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro kinase assay with this compound.

Protein Kinase C (PKC) Signaling Pathway

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

References

- 1. PKC Substrate Peptide | 12-123 [merckmillipore.com]

- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 4. merckmillipore.com [merckmillipore.com]

- 5. promega.com [promega.com]